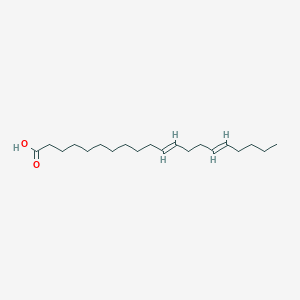

11,15-Eicosadienoic acid

Description

Contextualization within Polyunsaturated Fatty Acid Research

11,15-Eicosadienoic acid is classified as a polyunsaturated fatty acid (PUFA), a group of fatty acids that are crucial components of cellular structures and are involved in various physiological processes. Unlike the more commonly studied omega-3 and omega-6 fatty acids, this compound represents a less common structural motif. wikipedia.orgmdpi.com Its specific arrangement of double bonds at the 11th and 15th carbon positions distinguishes it from other eicosadienoic acid isomers, such as the omega-6 fatty acid (11,14-eicosadienoic acid) which is known to be a precursor for other significant PUFAs like dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA). wikipedia.orgresearchgate.netatamanchemicals.com

The study of such "unusual" fatty acids is important as they can provide insights into novel biosynthetic pathways and have unique biological activities. Research into the fatty acid profiles of various organisms often reveals a diversity of structures beyond the standard, well-known fatty acids. These unique fatty acids, sometimes referred to as non-methylene-interrupted fatty acids, are of particular interest in the field of chemotaxonomy and in the search for new bioactive compounds. nih.gov The presence of this compound in certain marine organisms highlights the chemical diversity found in marine ecosystems and underscores the potential for discovering novel lipid structures. nih.govmdpi.com

Historical Perspectives on its Discovery and Initial Characterization

The discovery and characterization of novel fatty acids are often tied to the exploration of natural sources. The identification of this compound is a prime example of this, emerging from the analysis of marine invertebrates.

Isolation and Identification from Natural Sources (e.g., Marine Sponges like Amphimedon complanata)

The new 11,15-icosadienoic acid was first identified, along with related acids, in the marine sponge Amphimedon complanata. qu.edu.qaocl-journal.orgocl-journal.orgacs.orgwikidata.org This sponge, found at depths of around 80 feet near La Parguera, is noted for its rich and unique fatty acid composition. mdpi.com The initial identification of this novel fatty acid was accomplished through detailed analysis of the sponge's phospholipid fatty acid content. nih.govscispace.com

Researchers utilized techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the structure of the fatty acids present in Amphimedon complanata. nih.govscispace.com This analytical method allows for the separation and identification of individual fatty acid methyl esters, revealing the presence of previously uncharacterized compounds like this compound. The investigation into the fatty acid profile of Amphimedon complanata also led to the identification of other unusual fatty acids, contributing to the broader understanding of lipid diversity in marine sponges. mdpi.comnih.gov The discovery of this and other novel fatty acids in marine sponges has also spurred interest in their synthesis for further biological study. tandfonline.com

Table 1: Key Research Findings on this compound

| Research Aspect | Key Finding | Organism of Interest | Primary Research Techniques |

|---|---|---|---|

| Discovery | Identification of the novel 11,15-icosadienoic acid. qu.edu.qaocl-journal.orgocl-journal.orgacs.org | Amphimedon complanata (Marine Sponge) mdpi.comqu.edu.qaacs.org | Gas Chromatography-Mass Spectrometry (GC-MS) nih.govscispace.com |

| Structural Context | Classified as a polyunsaturated fatty acid with a unique double bond arrangement. wikipedia.org | Not organism-specific | Chemical analysis and classification |

| Source | Found within the phospholipid fraction of the marine sponge. nih.govscispace.com | Amphimedon complanata nih.govscispace.com | Lipid extraction and fractionation |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 11,14-Eicosadienoic acid |

| Arachidonic acid (AA) |

Properties

CAS No. |

133530-13-9 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

308.5 g/mol |

IUPAC Name |

(11E,15E)-icosa-11,15-dienoic acid |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h5-6,9-10H,2-4,7-8,11-19H2,1H3,(H,21,22)/b6-5+,10-9+ |

InChI Key |

AQMJFJSWRDZFFQ-QPHGKBKNSA-N |

SMILES |

CCCCC=CCCC=CCCCCCCCCCC(=O)O |

Isomeric SMILES |

CCCC/C=C/CC/C=C/CCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCC=CCCC=CCCCCCCCCCC(=O)O |

Synonyms |

11,15-eicosadienoic acid |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 11,15 Eicosadienoic Acid

De Novo Synthesis Mechanisms in Biological Systems

The formation of 11,15-eicosadienoic acid within living organisms is a multi-step process involving the modification of precursor fatty acids. This synthesis is governed by a series of enzymatic reactions that elongate and desaturate shorter fatty acid chains.

Elongation and Desaturation Pathways from Precursor Fatty Acids

The biosynthesis of this compound is understood to occur through the elongation and desaturation of shorter-chain fatty acids. ontosight.ai In many organisms, this process begins with essential fatty acids obtained from the diet. For instance, linoleic acid (an 18-carbon omega-6 fatty acid) can serve as a primary precursor. researchgate.net An alternative pathway for the synthesis of arachidonic acid, which also produces 11,14-eicosadienoic acid as an intermediate, involves the elongation of linoleic acid followed by sequential desaturation steps. skinident.world This suggests a potential route for the formation of various eicosadienoic acid isomers.

In some organisms, an alternative to the conventional Δ6-desaturase/Δ6-elongase pathway exists, known as the Δ9-elongase/Δ8-desaturase pathway. frontiersin.orgnottingham.ac.uk This pathway initiates with the elongation of C18 fatty acids like linoleic acid and α-linolenic acid to form eicosadienoic acid (EDA; 20:2Δ11,14) and eicosatrienoic acid (ERA; C20:3Δ11,14,17), respectively. frontiersin.orgnottingham.ac.uk These C20 products then undergo further desaturation. nottingham.ac.uk The American cockroach, Periplaneta americana, has been shown to be capable of the de novo biosynthesis of 11,14-eicosadienoic acid. nih.gov

Investigations into Enzyme Activities Governing its Formation

The enzymatic machinery responsible for the synthesis of this compound and its isomers is a key area of research. Specific enzymes, namely elongases and desaturases, play crucial roles in this process.

A Δ9-elongase is a key enzyme that catalyzes the conversion of linoleic acid (LA; C18:2Δ9,12) and α-linolenic acid (ALA; C18:3Δ9,12,15) into eicosadienoic acid (EDA; 20:2Δ11,14) and eicosatrienoic acid (ERA; C20:4Δ11,14,17), respectively. frontiersin.org Following this elongation, a Δ8-desaturase can further act on these products. frontiersin.org Research has also identified a Δ7 desaturation activity by the FADS1 gene product, which can convert 11-eicosenoic acid to 7,11-eicosadienoic acid. nih.gov

In the context of the broader polyunsaturated fatty acid (PUFA) metabolism, other desaturases like Δ12- and Δ15-desaturases are essential for producing the initial precursors, linoleic and α-linolenic acids, from oleic acid. skinident.worldd-nb.info The subsequent actions of elongases and other desaturases, such as Δ5 and Δ8 desaturases, contribute to the diversity of C20 fatty acids. skinident.worldnottingham.ac.uk Furthermore, cytochrome P450 epoxygenases can metabolize arachidonic acid to form various epoxyeicosatrienoic acids (EETs), highlighting the complex enzymatic landscape involved in eicosanoid metabolism. wikipedia.org

Biosynthesis in Model Organisms and Engineered Systems for Research

To better understand and harness the production of eicosadienoic acids, scientists have turned to model organisms and have developed engineered systems. These approaches allow for more controlled studies and the potential for large-scale production.

Fungal Production of Eicosadienoic Acids (General)

Fungi, particularly oleaginous (oil-producing) species, are recognized for their ability to produce a variety of fatty acids. frontiersin.org Some fungal species have been identified as producers of 11,14-eicosadienoic acid. For instance, a study focusing on the production of this fatty acid found that Rhizopus stolonifer and Trichoderma harzianum showed high concentrations of 11,14-eicosadienoic acid, at 16.8% and 16% of total fatty acids, respectively, when grown in nitrogen-limiting media. researchgate.net In contrast, Penicillium chrysogenum did not show evidence of producing this specific fatty acid under the same conditions. researchgate.net

The fungus Mortierella alpina, known for its commercial production of arachidonic acid, can also be manipulated to produce different fatty acid profiles. nih.gov Mutants of Mortierella alpina 1S-4 that are defective in Δ12-desaturase accumulate n-9 fatty acids, including 20:2n-9 (eicosadienoic acid). nih.govkyoto-u.ac.jp

Table 1: Fungal Production of 11,14-Eicosadienoic Acid

| Fungal Species | Biomass (g/L) | Total Lipid Content (%) | 11,14-Eicosadienoic Acid (% of total fatty acids) |

| Rhizopus stolonifer | 13 | 6 | 16.8 |

| Trichoderma harzianum | 8 | 6.24 | 16 |

| Penicillium chrysogenum | 10 | 4.18 | Not detected |

Data from a study on fungal production in nitrogen-limiting media. researchgate.net

Recombinant Production in Engineered Microorganisms (e.g., Yeast, for various eicosadienoic acid isomers)

Genetic engineering has opened new avenues for producing specific eicosadienoic acid isomers in microorganisms like yeast. Oleaginous yeasts, such as Trichosporon oleaginosus and Yarrowia lipolytica, are particularly promising platforms due to their natural ability to accumulate high levels of lipids. frontiersin.orgrsc.orggoogle.com

In one study, the oleaginous yeast Trichosporon oleaginosus ATCC 20509 was genetically engineered to produce non-native polyunsaturated fatty acids. rsc.orgrsc.org By expressing a codon-optimized Δ9 elongase (IgASE2) from the microalga Isochrysis galbana, the recombinant yeast was able to produce eicosadienoic acid (EDA) at 17% of total fatty acids. rsc.orgresearchgate.net This was achieved through the elongation of both linoleic acid and α-linolenic acid, demonstrating the substrate promiscuity of the enzyme. rsc.orgresearchgate.net Further engineering of this yeast, including the expression of a Δ12/ω3 fatty acid desaturase from Fusarium moniliforme, led to strains capable of producing eicosadienoic acid at 9% of total fatty acids. rsc.org

These engineered systems not only provide a means for producing valuable fatty acids but also serve as powerful tools for dissecting the intricate details of their biosynthetic pathways.

Biological Roles and Mechanisms of Action of 11,15 Eicosadienoic Acid and Its Metabolites in Research Models

Cellular Membrane Dynamics and Function

Influence on Membrane Fluidity and Structure (General PUFA and Eicosadienoic Acid)

Polyunsaturated fatty acids are crucial components of cellular membranes, significantly influencing their physical properties. ontosight.aimdpi.com The incorporation of PUFAs, such as eicosadienoic acid, into membrane phospholipids (B1166683) can increase membrane fluidity. lipotype.comnih.gov This is because the cis double bonds in their structure create kinks, preventing tight packing of the fatty acid tails and thus increasing the flexibility and disorder of the membrane. mdpi.comnih.gov

This increased fluidity can have several functional consequences. It may facilitate membrane-associated processes like fusion and division and can affect the function of transmembrane proteins. lipotype.comnih.gov Furthermore, membranes with a higher PUFA content tend to be thinner, which may increase their permeability to ions and small molecules. lipotype.com Cells possess mechanisms to maintain membrane homeostasis; for instance, an increase in PUFA-induced fluidity can trigger a compensatory increase in saturated lipids and cholesterol to maintain the necessary biophysical properties of the membrane. lipotype.com The general role of omega-6 fatty acids, including eicosadienoic acid, supports the structure and function of cell membranes. moleculardepot.com

Role in Eicosanoid Pathways and Lipid Mediator Synthesis

Precursor Role in Eicosanoid Production (General Eicosadienoic Acid)

Eicosadienoic acids are recognized as precursors in the synthesis of eicosanoids, a large family of signaling molecules involved in inflammation and other physiological processes. nih.govuoanbar.edu.iq These fatty acids can be metabolized by various enzymes, including cyclooxygenases (COXs) and lipoxygenases (LOXs), to generate a diverse array of bioactive lipids. nih.gov For example, eicosadienoic acid is a known precursor for the synthesis of other long-chain omega-6 fatty acids like dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA). wikipedia.org In vivo, eicosadienoic acids can be converted by desaturases to eicosatrienoic acids, which are known to be potent vasodilators. medchemexpress.comszabo-scandic.combiomol.com

The metabolism of eicosadienoic acid can lead to the formation of various oxidized derivatives, collectively known as oxidized eicosadienoic acids (oxiEDE). lipotype.com These metabolites can, in turn, influence the biosynthesis of other long-chain PUFAs and modulate the production of pro-inflammatory mediators. lipotype.com

Generation of Bioactive Lipid Mediators

The enzymatic processing of eicosadienoic acid and its derivatives gives rise to a variety of bioactive lipid mediators. These molecules play complex roles in cellular signaling and the regulation of inflammatory responses. frontiersin.orgfrontiersin.orgthemedicalbiochemistrypage.org For instance, the metabolism of PUFAs by COX and LOX pathways produces prostaglandins (B1171923), thromboxanes, and leukotrienes. uoanbar.edu.iqnih.gov

Specific to eicosadienoic acid, it can be acted upon by 15-lipoxygenase to produce monohydroperoxy polyunsaturated fatty acids. glpbio.com The oxidation of 15-HEDE (15-hydroxyeicosadienoic acid) results in the formation of 15-oxoEDE, another bioactive metabolite. caymanchem.com Furthermore, research has identified various hydroxylated and epoxidized derivatives of eicosadienoic acid, such as epoxy-eicosadienoic acids (EpEDEs), which are part of the complex network of lipid mediators. frontiersin.orgresearchgate.net

Modulation of Cellular Processes and Signaling Cascades

Interaction with Specific Enzymes and Receptors (e.g., 5-Lipoxygenase Inhibition by 15-oxoEDE; Inosine (B1671953) 5'-Monophosphate Dehydrogenase and LTB4 Receptor Binding by 11,14-Eicosadienoic Acid)

Metabolites of eicosadienoic acid have been shown to interact with specific enzymes and receptors, thereby modulating cellular signaling pathways.

A notable example is the metabolite 15-oxoEDE , which is produced from the oxidation of 15-HEDE. caymanchem.com Research has demonstrated that 15-oxoEDE can inhibit the enzyme 5-lipoxygenase (5-LO) in rat basophilic leukemia (RBL-1) cells with an IC₅₀ of 55 µM. caymanchem.comlipidmaps.org This inhibitory activity is approximately two-fold more potent than that of its precursor, 15(S)-HEDE. caymanchem.comlipidmaps.org The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.gov

Another isomer, 11,14-eicosadienoic acid , has been found to exhibit distinct inhibitory activities. It competitively inhibits the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH) with a Ki value of 3.1 µM. medchemexpress.comszabo-scandic.commedchemexpress.comcaymanchem.com IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it important for cell growth and proliferation. medchemexpress.com

Furthermore, 11,14-eicosadienoic acid has been shown to inhibit the binding of leukotriene B4 (LTB4) to its receptor on neutrophils, with a Ki of 3.0 µM. medchemexpress.comszabo-scandic.comcaymanchem.commedchemexpress.comtargetmol.com By acting as an antagonist to the LTB4 receptor, this fatty acid can modulate inflammatory responses. medchemexpress.com

Interactive Data Table: Inhibitory Activities of Eicosadienoic Acid Metabolites

| Compound | Target | Cell/System | Activity |

| 15-oxoEDE | 5-Lipoxygenase (5-LO) | RBL-1 cells | IC₅₀ = 55 µM caymanchem.comlipidmaps.org |

| 11,14-Eicosadienoic acid | Inosine 5'-monophosphate dehydrogenase (IMPDH) | Not specified | Ki = 3.1 µM medchemexpress.comszabo-scandic.comcaymanchem.com |

| 11,14-Eicosadienoic acid | Leukotriene B4 (LTB4) receptor | Neutrophils | Ki = 3.0 µM medchemexpress.comszabo-scandic.comcaymanchem.commedchemexpress.com |

Ligand Activity for Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptors by Related Eicosanoids)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that are crucial in regulating the expression of genes involved in lipid homeostasis. nih.govoup.com These receptors can be activated by a wide array of compounds, including naturally occurring fatty acids and their metabolites. nih.gov The three distinct subtypes of PPARs, namely PPARα, PPARδ (also known as PPARβ), and PPARγ, exhibit different patterns of tissue expression and are activated by a variety of structurally diverse compounds. sigmaaldrich.com

Eicosanoids, which are signaling molecules derived from the oxidation of 20-carbon fatty acids, have been identified as ligands for PPARs. pnas.orgpnas.org The identification of these molecules as ligands suggests they can regulate gene expression through mechanisms similar to those used by steroid hormones. oup.com Research has shown that various eicosanoids and fatty acids can directly bind to PPARs, thereby activating them. drugbank.com For instance, a novel conformation-based assay demonstrated that specific fatty acids and eicosanoids are ligands for PPARα and PPARδ. pnas.org

While direct studies on 11,15-eicosadienoic acid's binding affinity to PPARs are not extensively detailed in the provided results, the broader family of eicosanoids shows significant interaction. For example, 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) has been identified as a high-affinity ligand for PPARα. pnas.org Different eicosanoids can exhibit subtype-selective binding. For instance, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a known ligand for PPARγ. pnas.org The activation of PPARs is not always dependent on a single high-affinity ligand but can be the result of the cumulative effect of various fatty acids and their metabolites. pnas.org

The interaction between eicosanoids and PPARs is a key area of research, as alterations in fatty acid levels are linked to several metabolic disorders. pnas.org This suggests that PPARs may act as molecular sensors that are central to both the development and treatment of these conditions. pnas.org

Effects on Gene Expression Regulation

Eicosanoids and their parent fatty acids can modulate the transcription of genes, particularly those involved in lipid metabolism, through their interaction with Peroxisome Proliferator-Activated Receptors (PPARs). pnas.org When a ligand, such as an eicosanoid, binds to a PPAR, the receptor forms a heterodimer with a retinoid X receptor (RXR). sigmaaldrich.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby regulating their expression. sigmaaldrich.com

The expression of fungal desaturase genes in mammalian cells has been shown to increase the levels of linoleic acid, which serves as a substrate for the endogenous synthesis of other polyunsaturated fatty acids like eicosadienoic acid (EDA), dihomo-gamma-linolenic acid (DGLA), and arachidonic acid (AA). nih.gov This indicates a pathway where the introduction of a specific gene can alter the fatty acid profile and subsequently influence the production of various eicosanoids. nih.gov

Furthermore, studies on lamb meat have shown that different feeding systems can lead to changes in the expression of genes associated with lipid metabolism. mdpi.com While not directly focused on this compound, this research highlights the principle that dietary fatty acids can influence gene expression related to their own metabolism.

Impact on Macrophage Cellular Responses to Inflammatory Stimuli (In Vitro and Non-Human Models, primarily 11,14-Eicosadienoic Acid)

Research on murine RAW264.7 macrophages has demonstrated that 11,14-eicosadienoic acid (EDA) can modulate the cellular response to inflammatory stimuli like lipopolysaccharide (LPS). researchgate.netnih.gov When macrophages are treated with EDA, it is rapidly taken up and metabolized, leading to an increase in both EDA and its metabolite, sciadonic acid, in cellular phospholipids. researchgate.netnih.gov This incorporation also leads to an increase in the proportions of other n-6 polyunsaturated fatty acids such as linoleic acid (LA), dihomo-γ-linolenic acid (DGLA), and arachidonic acid (AA), while reducing the total amount of monounsaturated fatty acids. researchgate.netnih.gov

In the presence of LPS, EDA treatment has been shown to have a differential effect on the production of pro-inflammatory mediators. Specifically, it decreases the production of nitric oxide (NO) while increasing the production of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-α (TNF-α). researchgate.netnih.gov The modulation of NO and PGE2 is partly due to the modified expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov These differential effects suggest a role for EDA in the negative feedback mechanisms associated with prolonged inflammation. researchgate.netnih.gov

Compared to other fatty acids, EDA appears to be a weaker pro-inflammatory agent than linoleic acid but not as anti-inflammatory as its metabolite, sciadonic acid. researchgate.netnih.gov These findings indicate that 11,14-eicosadienoic acid can alter polyunsaturated fatty acid metabolism and modify the responsiveness of macrophages to inflammatory challenges. researchgate.netnih.gov

Influence on Lipid Metabolism (General Eicosadienoic Acid and Derivatives)

Eicosadienoic acids and their derivatives play a role in the broader context of lipid metabolism. wikipedia.org As polyunsaturated fatty acids, they are involved in the synthesis of longer-chain fatty acids and various bioactive eicosanoids. wikipedia.org For instance, 11,14-eicosadienoic acid is produced from the elongation of linoleic acid and can be further metabolized to dihomo-gamma-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid.

The metabolism of these fatty acids is crucial as they are precursors to eicosanoids, which are potent signaling molecules. researchgate.net The balance between different types of fatty acids, such as n-6 and n-3 polyunsaturated fatty acids, can significantly influence inflammatory processes. Generally, arachidonic acid (an n-6 fatty acid) gives rise to pro-inflammatory eicosanoids. researchgate.net

Studies have shown that eicosadienoic acid can modulate the metabolism of other polyunsaturated fatty acids. Its incorporation into macrophage lipids alters the proportions of other key fatty acids like linoleic acid, DGLA, and AA. researchgate.net This demonstrates a direct influence on the cellular lipid environment.

Furthermore, research on the methyl ester of cis-11,14-eicosadienoic acid indicates its use in studies related to lipid metabolism. cymitquimica.com The conversion of eicosadienoic acids to eicosatrienoic acids by desaturases in vivo also points to their role as intermediates in the production of other bioactive lipids. medchemexpress.com

Effects on Oxidative Stress Pathways (for Derivatives like 15-HEDE)

The derivative 15-hydroxyeicosadienoic acid (15-HEDE) has been investigated in the context of oxidative stress. In vitro studies have used 15-HEDE to induce the oxidation of linolenic acid. oup.com This induced oxidation was observed through an increase in luminescence, indicating the breakdown of the fatty acid molecule. oup.com

Research has also explored the antioxidant properties of certain compounds in the presence of 15-HEDE-induced oxidation. For example, carnosol (B190744) was found to be effective at inhibiting this lipid peroxidation process, whereas carnosic acid was not. oup.com This suggests that 15-HEDE can be used as a tool to study oxidative mechanisms and the efficacy of antioxidants.

Furthermore, a racemic mixture of 15-HEDE is noted to be a product of eicosadienoic acid metabolism in macrophages and is studied within the context of reactive oxygen and nitrogen species and lipid peroxidation. caymanchem.comlabchem.com.my The compound 6,15,20-HEDE, a related metabolite, has shown protective effects against ischemia-reperfusion injury in rat kidneys, which may be due to the inhibition of oxidative stress and the JNK pathway. mdpi.com

Investigations into Vascular Smooth Muscle Function (for Related Eicosanoid Metabolites)

Eicosanoid metabolites derived from arachidonic acid play a significant role in regulating vascular smooth muscle function and, consequently, vascular tone. researchgate.netnih.gov These metabolites are produced through several enzymatic pathways, including cyclooxygenase (COX), lipoxygenase (LO), and cytochrome P450 (CYP). researchgate.netnih.gov

The metabolites produced can have opposing effects. For instance, within the COX pathway, prostaglandin I2 (PGI2) generally causes vasodilation, while thromboxane (B8750289) A2 (TXA2) is a vasoconstrictor. researchgate.netnih.gov Similarly, lipoxygenase metabolites also influence vascular tone; 12S-hydroxyeicosatetraenoic acid (12S-HETE) acts as a vasoconstrictor. nih.gov

Cytochrome P450 enzymes produce both vasodilating epoxyeicosatrienoic acids (EETs) and the vasoconstrictor 20-hydroxyeicosatetraenoic acid (20-HETE). researchgate.netnih.gov Some EETs can be incorporated into the membranes of vascular smooth muscle cells, suggesting they may have long-lasting effects. physiology.org

While direct studies on this compound are not detailed, the actions of these related eicosanoids on vascular smooth muscle cells are well-documented. For example, some prostaglandins can attenuate the intracellular calcium response in vascular smooth muscle cells induced by angiotensin II. physiology.org Additionally, 12(S)-HETE is known to cause depolarization of the vascular smooth muscle cell membrane. physiology.org These findings highlight the complex and multifaceted role of eicosanoids in modulating vascular function.

Anti-biofilm and Antibacterial Activity of Derivatives (e.g., 15-oxoEDE)

The derivative 15-oxo-11Z,13E-eicosadienoic acid (15-oxoEDE) has demonstrated potential antibacterial and anti-biofilm properties. Preliminary research indicates that 15-oxoEDE can inhibit the growth of certain bacterial strains.

Biofilms are communities of microorganisms that adhere to surfaces and are a significant factor in antibiotic resistance. chiet.edu.eg The search for new compounds that can prevent biofilm formation is an important area of research. chiet.edu.egmdpi.com Some natural compounds have shown efficacy in inhibiting biofilm formation by interfering with microbial adhesion. mdpi.com

While the specific mechanisms of 15-oxoEDE's antibacterial action are still under investigation, it is part of a broader class of compounds being explored for their antimicrobial potential. For example, other plant-based natural compounds have been shown to target the bacterial cell membrane. nih.gov Additionally, some anti-inflammatory drugs have been found to possess anti-biofilm activity at concentrations relevant to human pharmacokinetics. chiet.edu.eg The investigation into the antimicrobial properties of fatty acid derivatives like 15-oxoEDE represents a promising avenue for the development of new therapeutic agents.

Data Tables

Table 1: Effects of 11,14-Eicosadienoic Acid (EDA) on Macrophage Inflammatory Mediator Production

| Mediator | Effect of EDA Treatment in LPS-Stimulated Macrophages | Reference |

|---|---|---|

| Nitric Oxide (NO) | Decreased Production | researchgate.netnih.gov |

| Prostaglandin E2 (PGE2) | Increased Production | researchgate.netnih.gov |

Table 2: Investigated Biological Activities of this compound Derivatives

| Derivative | Biological Activity Investigated | Research Context/Model | Reference |

|---|---|---|---|

| 15-hydroxyeicosadienoic acid (15-HEDE) | Effects on Oxidative Stress Pathways | In vitro oxidation of linolenic acid | oup.com |

Analytical Methodologies for 11,15 Eicosadienoic Acid Research

Spectrometric and Chromatographic Techniques for Identification and Quantification

The precise analysis of 11,15-eicosadienoic acid necessitates the use of high-resolution separation and detection methods. Gas chromatography-mass spectrometry (GC-MS), high-resolution mass spectrometry (HR-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are the cornerstones of its analytical investigation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including this compound. spectra-analysis.comdkfz.de This method offers high chromatographic resolution, allowing for the separation of complex fatty acid mixtures. nih.gov For GC analysis, fatty acids are typically converted into more volatile and thermally stable derivatives, most commonly fatty acid methyl esters (FAMEs). spectra-analysis.comdkfz.de

The GC separates the FAMEs based on their boiling points and polarity. labtorg.kz Following separation, the mass spectrometer fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries like those from Wiley 9 and NIST08. ekb.eg The electron ionization (EI) mode is a common hard ionization technique used in GC-MS, which generates detailed fragmentation patterns useful for library searching. jeol.com The quantification of identified fatty acids can be achieved by measuring the relative peak area. ekb.eg

For enhanced sensitivity and accuracy, especially in complex biological samples, internal standards such as heptadecanoic acid (C17:0) or deuterated fatty acids are often employed. dkfz.delipidmaps.org The use of capillary columns with various stationary phases, such as 100% dimethylpolysiloxane, provides excellent separation of long-chain fatty acid esters with low bleed for a better signal-to-noise ratio. nih.gov

| GC-MS Parameter | Typical Condition | Purpose |

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) | Increases volatility and thermal stability for GC analysis. spectra-analysis.comdkfz.de |

| Injection Mode | Pulsed splitless | Maximizes the number of analytes that can be accurately quantified. nih.gov |

| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. nih.gov |

| Column | Capillary column (e.g., Zebron ZB-1) | Provides high-resolution separation of fatty acids. nih.gov |

| Oven Temperature Program | Ramped (e.g., 150°C to 310°C) | Achieves full resolution over a wide range of fatty acids. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Generates reproducible fragmentation patterns for library matching. ekb.egjeol.com |

| Detector | Mass Spectrometer | Provides mass-to-charge ratio information for identification and quantification. ekb.eg |

| Identification | Comparison with spectral libraries (e.g., NIST, Wiley) | Confirms the identity of the fatty acid. ekb.eg |

High-Resolution Mass Spectrometry (HR-MS) Applications

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which is invaluable for the precise identification and structural elucidation of lipids like this compound. Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and Orbitrap-based mass spectrometers offer the high resolving power needed to determine the elemental composition of a molecule from its exact mass. mdpi.com

In combination with soft ionization techniques like field ionization (FI), which tends to produce clear molecular ions with minimal fragmentation, HR-MS can provide unambiguous molecular formulas. jeol.com This is particularly useful for fatty acid analysis, as electron ionization often does not produce a molecular ion. jeol.com The combination of GC with both EI for fragmentation information and FI for molecular ion determination offers a powerful approach for qualitative analysis. jeol.com

HR-MS is also frequently coupled with liquid chromatography (LC) for the analysis of a wide range of lipids in complex mixtures, a field known as lipidomics. mdpi.com For instance, LC-HRMS has been used to identify and quantify various fatty acids in different biological and food samples. mdpi.comscispace.com

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including fatty acids like this compound. nih.gov Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.gov This information is critical for determining the position and geometry (cis/trans) of double bonds, which is a key structural feature of unsaturated fatty acids. nih.gov

For example, ¹H-NMR can distinguish between olefinic protons of isolated and conjugated double bonds based on their chemical shifts. nih.gov Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish connectivity between protons, further aiding in the complete structural assignment. caymanchem.com While NMR is a powerful tool for structure determination, it is generally less sensitive than mass spectrometry and is often used on purified compounds or in simpler mixtures. lew.ro In some cases, NMR data is used in conjunction with MS data for unambiguous identification. mdpi.comcaymanchem.com

| NMR Nucleus | Information Provided | Relevance to this compound |

| ¹H (Proton) | Chemical shifts and coupling constants of hydrogen atoms. | Determines the number and environment of protons, helps identify olefinic and allylic protons associated with double bonds. nih.gov |

| ¹³C (Carbon-13) | Chemical shifts of carbon atoms. | Identifies the carbon skeleton, including the positions of carbonyl and double-bond carbons. nih.gov |

| 2D NMR (e.g., COSY) | Correlation between nuclei. | Establishes the connectivity of atoms, confirming the overall structure and placement of functional groups. caymanchem.com |

High-Performance Liquid Chromatography (HPLC) for Lipid Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of lipids and fatty acids from complex mixtures. nih.govresearchgate.net It is particularly useful for analyzing fatty acids that are not sufficiently volatile for GC analysis or for separating isomers. mdpi.comjsbms.jp Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for fatty acid separation. mdpi.comlipidmaps.org

The separation in reversed-phase HPLC is based on the differential partitioning of the analytes between the stationary and mobile phases. jsbms.jp The elution order is influenced by factors such as chain length and the number and position of double bonds. jsbms.jp For detection, HPLC can be coupled with various detectors, including UV-Vis detectors (especially for derivatized fatty acids or those with conjugated double bonds) and mass spectrometers (LC-MS). researchgate.netlipidmaps.org LC-MS/MS, in particular, offers high selectivity and sensitivity for the quantification of specific fatty acids in biological samples. lipidmaps.org

Sample Preparation and Derivatization Strategies for Lipidomics Studies

Proper sample preparation is a critical step in lipid analysis to ensure accurate and reproducible results. This typically involves extraction of lipids from the sample matrix and, in many cases, derivatization to improve their analytical properties.

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS

For the analysis of fatty acids by GC-MS, they are almost always converted into their corresponding fatty acid methyl esters (FAMEs). dkfz.delabrulez.com This derivatization process, known as transesterification or methylation, serves two main purposes: it increases the volatility of the fatty acids and reduces their polarity, making them more amenable to GC analysis. labtorg.kz

Several methods exist for FAME preparation. A common approach involves a two-step process of saponification (hydrolysis of ester linkages with a base like potassium hydroxide) followed by methylation of the resulting free fatty acids with an acid catalyst such as boron trifluoride (BF₃) in methanol (B129727). nih.govwhoi.edu Alternatively, a one-step acid-catalyzed transesterification using methanolic HCl can be employed. nih.gov This method is effective for various lipid classes, including triacylglycerols, phospholipids (B1166683), and free fatty acids. nih.gov The reaction is typically carried out by heating the lipid sample with the methanolic HCl reagent. nih.gov After the reaction, the FAMEs are extracted into a nonpolar solvent like hexane (B92381) for injection into the GC-MS system. labrulez.comnih.gov

The choice of method can depend on the nature of the sample and the specific fatty acids of interest. It is crucial to ensure complete derivatization to obtain accurate quantitative results.

Advanced Lipidomics Approaches for Profiling and Pathway Analysis

Lipidomics, the large-scale study of lipids, utilizes advanced analytical techniques to profile and analyze pathways involving fatty acids like this compound. Mass spectrometry (MS) coupled with chromatography is a cornerstone of these approaches. mdpi.com

Chromatography-Mass Spectrometry (GC-MS and LC-MS):

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying fatty acids. mdpi.com For GC-MS analysis, fatty acids are often converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), to improve their chromatographic behavior. lipidmaps.org This derivatization step is crucial for accurate quantification. lipidmaps.org GC-MS offers excellent separation of fatty acid isomers, which is critical for distinguishing between different eicosadienoic acid variants. nih.gov

LC-MS provides a complementary approach, particularly for analyzing underivatized free fatty acids. nih.gov Advances in ionization techniques like electrospray ionization (ESI) have enhanced the sensitivity of LC-MS for fatty acid analysis. mdpi.comnih.gov The choice between GC-MS and LC-MS often depends on the specific research question and the complexity of the biological sample.

High-Resolution Mass Spectrometry (HR-MS):

High-resolution mass spectrometry, often performed on instruments like Orbitrap, provides highly accurate mass measurements. This precision is instrumental in confirming the elemental composition of molecules and distinguishing between compounds with very similar masses, a common challenge in lipidomics.

Lipid Extraction and Purification:

Prior to analysis, lipids must be efficiently extracted from biological samples. Common methods include the Folch and Bligh-Dyer techniques, which use a biphasic solvent system of chloroform (B151607) and methanol to separate lipids from other cellular components. nih.gov Solid-phase extraction (SPE) is another valuable technique for purifying and enriching specific lipid classes, which can significantly improve detection and quantification limits by removing interfering substances. nih.gov

Lipidomics in Practice:

In a practical setting, a lipidomics workflow for studying this compound would involve the following steps:

Sample Preparation: Extraction of total lipids from cells or tissues.

Fractionation: Optional separation of lipid classes using techniques like SPE.

Analysis: Profiling of fatty acids using GC-MS or LC-MS.

Data Processing: Identification and quantification of this compound and related metabolites based on their mass spectra and retention times.

A study analyzing the lipid profile of lactic acid bacteria identified eicosadienoic acid (C20:2) as one of the dominant fatty acids in Lactococcus lactis using GC-MS. nih.gov This highlights the utility of these methods in characterizing the fatty acid composition of various organisms.

Interactive Data Table: Dominant Fatty Acids in Select Lactic Acid Bacteria

| Bacterial Strain | Dominant Fatty Acids |

| Lactobacillus paracasei | Palmitic acid (C16:0), Oleic acid (C18:1), α-Linolenic acid (C18:3n-3) |

| Lactococcus lactis | Palmitic acid (C16:0), Gondoic acid (C20:1), Myristoleic acid (C14:1), Eicosadienoic acid (C20:2) |

| Lactobacillus curvatus | Oleic acid (C18:1), Linoleic acid (C18:2n-6), Palmitic acid (C16:0) |

This table is based on findings from a study using gas chromatography-mass spectrometry to analyze the lipid profiles of three lactic acid bacteria strains. nih.gov

Isotopic Labeling Techniques in Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules like this compound within a biological system. generalmetabolics.com This involves introducing a stable (non-radioactive) isotope-labeled version of the compound or its precursor into cells or an organism and then monitoring its incorporation into various downstream metabolites. nih.govsemanticscholar.org

Stable Isotope Tracers:

Commonly used stable isotopes in metabolic studies include carbon-13 (¹³C), deuterium (B1214612) (²H or D), and nitrogen-15 (B135050) (¹⁵N). semanticscholar.org For fatty acid research, ¹³C and deuterium are the most frequently employed isotopes. semanticscholar.org These labeled fatty acids are chemically identical to their unlabeled counterparts and are metabolized in the same way, allowing researchers to follow their journey through metabolic pathways. semanticscholar.org

Tracing Metabolic Pathways:

By administering a labeled precursor, such as ¹³C-linoleic acid, researchers can track its conversion to elongated products like this compound and subsequent metabolites. researchgate.net Analysis by mass spectrometry allows for the differentiation between labeled and unlabeled molecules based on their mass difference, providing quantitative information on the rates of synthesis, uptake, and turnover. nih.gov

Key Applications of Isotopic Labeling in this compound Research:

Determining Biosynthetic Pathways: Isotopic labeling can elucidate the precursor-product relationships in the biosynthesis of this compound.

Quantifying Metabolic Flux: The rate at which this compound is synthesized, elongated, desaturated, or incorporated into complex lipids can be measured. nih.gov

Investigating Cellular Uptake and Trafficking: The movement of exogenous this compound into and within cells can be monitored.

Methodological Considerations:

The design of an isotopic labeling study requires careful consideration of the choice of isotope, the labeled precursor, and the duration of the labeling experiment. bioscientifica.com The analytical method, typically LC-MS or GC-MS, must be capable of resolving and quantifying the different isotopologues (molecules that differ only in their isotopic composition). nih.gov

Interactive Data Table: Common Stable Isotopes in Fatty Acid Metabolic Research

| Isotope | Common Labeled Precursor Examples | Key Research Applications |

| Carbon-13 (¹³C) | [U-¹³C]Palmitate, [1-¹³C]Oleic acid | Tracing de novo lipogenesis, fatty acid oxidation, and incorporation into complex lipids. nih.govckisotopes.com |

| Deuterium (²H or D) | [d₅]Glycerol, Deuterated water (D₂O) | Measuring rates of lipolysis, fatty acid re-esterification, and cholesterol synthesis. nih.govbioscientifica.com |

This table summarizes common stable isotopes and their applications in tracing fatty acid metabolism. nih.govbioscientifica.comckisotopes.com

Synthesis Strategies for 11,15 Eicosadienoic Acid and Its Analogs for Research Purposes

Chemical Synthesis Approaches for (11Z, 15Z)-Eicosadienoic Acid

The total synthesis of (11Z, 15Z)-eicosadienoic acid has been accomplished for research purposes, particularly for structural confirmation of compounds isolated from marine sources like sponges. tandfonline.comnstl.gov.cn One effective strategy involves a convergent synthesis pathway, building the 20-carbon chain from smaller, functionalized precursors.

A reported synthesis of a similar compound, (6Z, 11Z)-eicosadienoic acid, provides a representative example of the Wittig reaction's central role in establishing the required Z-alkene geometry. mdpi.com This general approach can be adapted for the 11,15-isomer. The process typically begins with a readily available starting material, such as a diol, which is elaborated through a series of protection, oxidation, and olefination reactions.

Key steps in a representative synthesis are outlined below:

Elaboration of the ω-terminus: Starting from a protected alcohol, the carbon chain is extended.

Formation of a Key Aldehyde Intermediate: The protected alcohol is oxidized to form an aldehyde, which is a crucial precursor for the first Wittig reaction.

First Wittig Reaction: The aldehyde is reacted with a suitable phosphorane (Wittig reagent) to create the first Z-double bond.

Deprotection and Oxidation: The protecting group is removed, and the resulting alcohol is oxidized to form a second aldehyde intermediate.

Second Wittig Reaction: A second Wittig reaction with another specific phosphorane establishes the second Z-double bond and completes the carbon skeleton.

Hydrolysis: The final step is typically the hydrolysis of an ester to yield the target carboxylic acid. mdpi.com

| Step | Description | Key Reagents/Conditions | Intermediate/Product |

| 1 | Pyranylation & Oxidation | Dihydropyran, Pyridinium chlorochromate (PCC) | Aldehyde precursor |

| 2 | First Wittig Reaction | Phosphorane (e.g., from a C6 phosphonium (B103445) salt) | Alkene with protected hydroxyl group |

| 3 | Depyranylation & Oxidation | Acidic Methanol (B129727), Jones reagent (CrO₃–H₂SO₄) | Key aldehyde intermediate |

| 4 | Second Wittig Reaction | Phosphorane (e.g., n-nonylidene phosphorane) | Methyl ester of the dienoic acid |

| 5 | Saponification | Alcoholic Potassium Hydroxide (KOH) | (11Z, 15Z)-Eicosadienoic Acid |

| This table represents a generalized pathway inspired by similar fatty acid syntheses. mdpi.com |

Enzymatic Synthesis of Hydroxylated Derivatives

Hydroxylated derivatives of eicosadienoic acids, such as 15-hydroxyeicosadienoic acid (15-HEDE), are often produced using enzymatic methods that mimic biological pathways. These methods offer high stereo- and regioselectivity. Lipoxygenase (LOX) enzymes are central to this process.

The synthesis involves the direct oxidation of a suitable polyunsaturated fatty acid precursor. For instance, C20 fatty acids that possess a cis-double bond at the C-14 position, like cis-11,cis-14-eicosadienoic acid, can be converted by certain microbial hydratases into their corresponding 15-hydroxy fatty acids. sci-hub.se A more common laboratory and industrial approach utilizes lipoxygenase enzymes, often sourced from soybeans, to catalyze the oxidation. google.com

The general mechanism proceeds in two main steps:

Enzymatic Oxidation: The fatty acid substrate is incubated with a lipoxygenase enzyme in the presence of oxygen. This forms a hydroperoxy fatty acid intermediate, such as 15(S)-hydroperoxyeicosadienoic acid (15-HPEpDE). google.com

Reduction: The unstable hydroperoxide is then reduced to the more stable hydroxyl derivative (15-HEDE). This reduction can be achieved in situ using a reducing agent like cysteine or through the action of peroxidases like glutathione (B108866) peroxidase. google.com

This enzymatic pathway is analogous to the synthesis of other 15-hydroxy fatty acids, such as 15-HETE from arachidonic acid. reactome.orgnih.gov

| Enzyme Family | Substrate (Example) | Intermediate | Product |

| Lipoxygenase (LOX) | Dihomo-γ-linolenic acid (DGLA) | 15(S)-Hydroperoxyeicosatrienoic acid (15-HPETrE) | 15(S)-Hydroxyeicosatrienoic acid (15-HETrE) |

| Fatty Acid Hydratase | cis-11,cis-14-Eicosadienoic acid | - | 15-Hydroxy-cis-11-eicosenoic acid |

| This table illustrates analogous enzymatic conversions leading to 15-hydroxy fatty acids. sci-hub.segoogle.com |

Preparation Methods for Oxo-Derivatives (e.g., 15-oxo-EDE from 15-HEDE)

The synthesis of oxo-derivatives, such as 15-oxo-11,13-eicosadienoic acid (15-oxo-EDE), is achieved through the oxidation of the corresponding hydroxylated precursor. caymanchem.comchemicalbook.com This conversion is a critical step in the metabolic cascade of these lipid mediators.

The primary method for preparing 15-oxo-EDE is the enzymatic oxidation of 15-HEDE. caymanchem.com This reaction is catalyzed by a specific NAD⁺-dependent dehydrogenase. nih.gov In humans, the enzyme responsible for the analogous conversion of 15-HETE to 15-oxo-ETE is a 15-hydroxyprostaglandin dehydrogenase (HPGD), also known as 15-hydroxy-eicosanoid dehydrogenase (15-HEDH). reactome.org This enzyme facilitates the conversion of the C15-hydroxyl group into a ketone, yielding the oxo-derivative. caymanchem.com

This process is a key part of the synthesis pathway for various eicosanoids and is not limited to eicosadienoic acids; it is a general route for producing oxo-lipids from their hydroxy-precursors. reactome.org

| Precursor | Enzyme | Product |

| 15-HEDE (15-Hydroxy-11,13-eicosadienoic acid) | 15-Hydroxy-eicosanoid dehydrogenase (or analogous enzyme) | 15-oxo-EDE (15-oxo-11,13-eicosadienoic acid) |

| 15S-HETE (15S-Hydroxy-eicosatetraenoic acid) | 15-HEDH | 15-oxo-ETE (15-oxo-eicosatetraenoic acid) |

| This table details the enzymatic oxidation to form oxo-derivatives. reactome.orgcaymanchem.com |

Ecological and Comparative Biochemistry of 11,15 Eicosadienoic Acid and Its Isomers

Occurrence in Diverse Organisms and Tissues

Presence in Marine Sponges (e.g., Amphimedon complanata)

The novel fatty acid, 11,15-eicosadienoic acid, was first identified in the marine sponge Amphimedon complanata. ocl-journal.orgacs.orgqu.edu.qa Subsequent research has also reported its presence in other marine sponges, including Stylissa carteri and Polymastia penicillus. wiley.com In Polymastia penicillus, this compound was found as a minor component, constituting 0.3% of the total fatty acid mixture. wiley.com The discovery of this and other unusual fatty acids in marine sponges highlights the unique lipid metabolism of these organisms and the biodiversity at a molecular level within marine ecosystems. ocl-journal.org

Occurrence in Other Plant and Animal Tissues (General Eicosadienoic Acids)

Eicosadienoic acids, as a broader class of fatty acids, are found in various plant and animal tissues, though often in small quantities. ontosight.ai They are considered rare, naturally occurring polyunsaturated fatty acids. abmole.comresearchgate.net In animals, they are primarily found in tissues and can be formed through the elongation of linoleic acid. researchgate.net For instance, 11,14-eicosadienoic acid has been detected in animal tissues and is also present in human milk and placenta. abmole.comwikipedia.org

In the plant kingdom, certain isomers of eicosadienoic acid are found in the seed oils of various species. For example, the omega-6 isomer, 11,14-eicosadienoic acid, is present in modest amounts (generally not exceeding 2%) in the seed oils of plants from the Cruciferae, Ranunculaceae, and Pinaceae families. wikipedia.org Another isomer, keteleeronic acid (5,11-eicosadienoic acid), is found in the seed oils of Pinaceae and Cupressaceae. wikipedia.org Additionally, eicosadienoic acids have been identified in Jordanian propolis. mdpi.com

Evolutionary Perspectives on its Biosynthesis and Function

The biosynthesis of eicosadienoic acids is an example of the metabolic evolution in various organisms to produce a diverse array of fatty acids. In many animals, eicosadienoic acid is synthesized from the essential fatty acid linoleic acid through the action of elongase enzymes. researchgate.netfrontiersin.org Specifically, a delta-9 elongase can convert linoleic acid (C18:2) into 11,14-eicosadienoic acid (C20:2). frontiersin.org This fatty acid can then be further metabolized into other important polyunsaturated fatty acids like dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA). researchgate.netwikipedia.org

The ability of some organisms, like the cockroach Periplaneta americana, to synthesize 11,14-eicosadienoic acid de novo demonstrates an evolutionary capacity to produce complex fatty acids without dietary precursors. nih.gov This suggests that the metabolic pathways for producing such compounds have evolved to fulfill specific physiological needs.

From a functional perspective, the evolution of these fatty acids is tied to their roles in membrane structure and cellular signaling. ontosight.aiontosight.ai The incorporation of eicosadienoic acids into cell membranes can influence their fluidity. ontosight.ai Furthermore, they serve as precursors to eicosanoids, a class of signaling molecules involved in processes like inflammation. ontosight.aiontosight.aiontosight.ai The diversity in fatty acid composition across different species and tissues likely reflects adaptations to varying environmental conditions and physiological demands. nih.gov

Isomeric Variants and their Distinct Biological Significance

Several isomers of eicosadienoic acid exist, each with a unique structure and distinct biological relevance.

11,14-Eicosadienoic Acid: This is a well-studied omega-6 fatty acid. It is an elongation product of linoleic acid and a precursor to DGLA and arachidonic acid. gdx.net Found in various plant oils and animal tissues, it plays a role in cellular membrane structure and can be metabolized to form longer-chain polyunsaturated fatty acids. ontosight.ai Research suggests it may have anti-inflammatory properties. smolecule.com For example, it can modulate the production of pro-inflammatory mediators in macrophages. researchgate.net

10,15-Eicosadienoic Acid: This isomer has been identified in the opisthobranch mollusk Haminaea templadoi. ontosight.airsc.org It is a polyunsaturated fatty acid that is involved in biological processes such as the formation of cell membranes and the synthesis of signaling molecules that can influence inflammation and cardiovascular health. ontosight.ai

Below is a table summarizing the occurrence and known significance of these isomers.

| Compound Name | Occurrence | Known Biological Significance |

| This compound | Marine sponges (Amphimedon complanata, Stylissa carteri, Polymastia penicillus) ocl-journal.orgacs.orgqu.edu.qawiley.com | Considered a biosynthetic intermediate of other unusual dienoic fatty acids. wiley.com |

| 11,14-Eicosadienoic Acid | Plant oils (Cruciferae, Ranunculaceae, Pinaceae), animal tissues, human milk, human placenta wikipedia.org | Precursor to DGLA and arachidonic acid; influences membrane fluidity; may have anti-inflammatory effects. researchgate.netwikipedia.orgontosight.ai |

| 10,15-Eicosadienoic Acid | Opisthobranch mollusk (Haminaea templadoi) ontosight.airsc.org | Involved in cell membrane formation and synthesis of signaling molecules affecting inflammation and cardiovascular health. ontosight.ai |

Future Directions and Emerging Research Avenues for 11,15 Eicosadienoic Acid

Unraveling Underexplored Metabolic Pathways

The metabolic fate of 11,15-eicosadienoic acid in biological systems remains largely uncharacterized, presenting a significant knowledge gap. While the general pathways for long-chain fatty acid metabolism, such as β-oxidation and elongation/desaturation, are well-established, the specific enzymes and fluxes involved with this particular isomer are unknown.

Future research should focus on:

Biosynthesis: Determining the precise enzymatic steps leading to the formation of this compound. While related isomers like 11,14-eicosadienoic acid are known to be elongated from linoleic acid via a Δ9-elongase, it is crucial to investigate if this compound shares this origin or is produced through an alternative or novel pathway. frontiersin.org The metabolic plasticity of fatty acid desaturases, which can exhibit promiscuous activities, suggests that unconventional pathways may exist. nih.gov

Catabolism and Conversion: Investigating how this compound is broken down for energy or converted into other bioactive lipids. Studies on the related 11,14-isomer show it can be desaturated to form other polyunsaturated fatty acids (PUFAs). nih.gov It is vital to determine if this compound is a substrate for desaturases (like Δ5- or Δ8-desaturase) or elongases, potentially leading to the production of novel, downstream lipid mediators. The metabolism of odd-chain and rare fatty acids can sometimes follow unique routes, such as the production of propionyl-CoA during β-oxidation, which warrants investigation for this molecule. mdpi.com

Elucidating Specific Receptor Interactions and Downstream Signaling

The biological effects of many fatty acids are mediated through their interaction with specific cellular receptors, which triggers downstream signaling cascades. For this compound, this is a completely unexplored domain. Research on other eicosadienoic acid isomers has shown that they can act as signaling molecules; for instance, 11(Z),14(Z)-eicosadienoic acid is known to be an antagonist of the leukotriene B4 receptor on neutrophils. medchemexpress.comcaymanchem.com Furthermore, other long-chain fatty acids and their metabolites, such as epoxyeicosatrienoic acids (EETs), are known to interact with G protein-coupled receptors like GPR40. nih.gov

Key research questions that need to be addressed include:

Receptor Identification: Do specific receptors for this compound exist? Screening assays against known fatty acid receptors (e.g., GPR40, GPR120) and orphan receptors are necessary.

Signaling Pathways: Once a receptor is identified, the subsequent signaling pathways must be elucidated. This involves studying the activation of second messengers (e.g., Ca²⁺, cAMP) and the phosphorylation of key signaling proteins like those in the MAP kinase pathway. nih.gov

Enzymatic Conversion to Signaling Molecules: Investigating whether this compound can be metabolized by cyclooxygenase (COX) or lipoxygenase (LOX) enzymes to produce novel eicosanoids is a critical research avenue. researchgate.net These products could have their own unique signaling properties.

Development of Advanced Analytical and Synthetic Methodologies

A significant hurdle in studying rare fatty acid isomers like this compound is the difficulty in their detection, quantification, and acquisition.

Analytical Methodologies: The presence of numerous positional and geometric isomers of C20:2 fatty acids makes their separation and identification challenging. lipidmaps.orglipidmaps.org Standard gas chromatography (GC) methods may not be sufficient to resolve these isomers.

Advanced Chromatography: There is a need to develop and validate advanced analytical techniques. Methods like Ultra-Performance Convergence Chromatography (UPC²) coupled with Mass Spectrometry (MS) have shown promise in separating positional and geometric fatty acid isomers and could be adapted for this compound. Silver-ion high-performance liquid chromatography (Ag-HPLC) is another powerful technique for separating unsaturated fatty acid isomers. aocs.org

Structural Elucidation: Techniques that can definitively determine the position of double bonds, such as derivatization followed by MS/MS (e.g., using the Paternò-Büchi reaction), are essential for confirming the identity of this compound in complex biological samples. mdpi.com

Synthetic Methodologies: The scarcity of this compound from commercial sources necessitates efficient chemical synthesis to enable biological studies. A short and efficient synthesis for the (11Z, 15Z)-isomer of eicosadienoic acid has been reported. tandfonline.comnstl.gov.cn This compound was identified as a constituent of a marine sponge, highlighting natural sources as a potential origin for discovery. tandfonline.comjst.go.jpresearchgate.net The development of stereoselective synthetic routes is crucial for producing specific isomers to test their biological functions.

Table 1: Analytical Techniques for Fatty Acid Isomer Separation

| Technique | Principle | Applicability for this compound |

| Gas Chromatography (GC) | Separation based on volatility and polarity. Often requires derivatization to FAMEs. | Standard columns may have difficulty resolving positional isomers from 11,15-EDA. Specialized polar columns are needed. aocs.org |

| Silver-Ion HPLC (Ag-HPLC) | Separation based on the interaction of double bonds with silver ions impregnated on the stationary phase. | Highly effective for separating isomers based on the number, geometry (cis/trans), and position of double bonds. aocs.org |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Less efficient than GC for general fatty acid separation but can separate isomers, with elution order influenced by double bond position. jsbms.jp |

| UPC²-MS | Supercritical fluid chromatography separates based on polarity and size, coupled with mass spectrometry for detection. | Excellent separation efficiency for positional and geometric isomers without the need for derivatization. |

Applications in Non-Human Biological System Modeling and In Vitro Studies

To understand the physiological and pathophysiological relevance of this compound, its effects must be tested in biological contexts. Currently, there is a lack of such studies for this specific isomer. In contrast, the related 11,14-eicosadienoic acid has been studied in murine macrophage cell lines (RAW 264.7), where it was shown to modulate the metabolism of other PUFAs and alter the inflammatory response to stimuli. researchgate.netmedchemexpress.com

Future research should utilize various models:

Cell Culture Systems: In vitro studies using cell lines (e.g., endothelial cells, immune cells, neuronal cells) are a crucial first step. nih.gov These models can be used to investigate the incorporation of this compound into cellular lipids, its impact on membrane properties, and its influence on cellular processes like inflammation, proliferation, and apoptosis.

Model Organisms: Simple model organisms, such as fungi or microorganisms that can be genetically engineered, could be used for pathway discovery and to produce the fatty acid. frontiersin.org Studies in rodent models are essential to understand its metabolism and systemic effects in vivo. nih.gov

Natural Sources: The identification of (11Z, 15Z)-eicosadienoic acid in a marine sponge suggests that exploring the lipidome of marine organisms could reveal more about the compound's function in its natural biological context and identify other potential non-human systems where it plays a role. tandfonline.com

Table 2: Investigated Biological Models for Related Eicosadienoic Acid Isomers

| Model System | Isomer Studied | Key Findings | Reference |

| Murine Macrophages (RAW 264.7) | 11,14-Eicosadienoic Acid | Modulates PUFA metabolism and alters macrophage response to inflammatory stimuli. | researchgate.net |

| Pig Neutrophil Membranes | 11(Z),14(Z)-Eicosadienoic Acid | Inhibits binding of leukotriene B4 to its receptor. | caymanchem.com |

| Rat Liver (in vivo) | 11,14-Eicosadienoic Acid | Can be desaturated to 5,11,14-eicosatrienoic acid. | nih.gov |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.